Cas no 1351630-50-6 (1-[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride)

1-[4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride is a fluorinated triazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 1,2,4-triazole core substituted with a 4-fluorophenyl group and an aminomethyl moiety, enhanced by dihydrochloride salt formation for improved solubility and stability. The compound’s fluorine substitution may contribute to enhanced metabolic stability and bioavailability, making it a candidate for drug discovery, particularly in CNS or antimicrobial targeting. The dihydrochloride form ensures consistent handling and storage properties. Suitable for use as a building block in medicinal chemistry, it offers researchers a versatile intermediate for further functionalization or biological evaluation.
1-[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride structure
1351630-50-6 structure
Product name:1-[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
CAS No:1351630-50-6
MF:C9H10ClFN4
Molecular Weight:228.653903484344
MDL:MFCD22587828
CID:4586592
PubChem ID:71779088

1-[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride 化学的及び物理的性質

名前と識別子

    • {[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride
    • 4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
    • 1-[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
    • MDL: MFCD22587828
    • インチ: 1S/C9H9FN4.ClH/c10-7-1-3-8(4-2-7)14-6-12-13-9(14)5-11;/h1-4,6H,5,11H2;1H
    • InChIKey: ZVPXKDPCMMBOQR-UHFFFAOYSA-N
    • SMILES: C(C1=NN=CN1C1C=CC(F)=CC=1)N.Cl

1-[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM338569-1g
[4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
1351630-50-6 95%+
1g
$2117 2021-08-18
Enamine
EN300-235094-0.5g
[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
1351630-50-6 95%
0.5g
$739.0 2024-06-19
TRC
F242146-1g
{[4-(4-fluorophenyl)-4h-1,2,4-triazol-3-yl]methyl}amine dihydrochloride
1351630-50-6
1g
$ 865.00 2022-06-05
Chemenu
CM338569-250mg
[4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
1351630-50-6 95%+
250mg
$451 2023-03-27
Life Chemicals
F2147-0865-1g
1-[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
1351630-50-6 95%
1g
$742.0 2023-09-06
Enamine
EN300-235094-0.1g
[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
1351630-50-6 95%
0.1g
$678.0 2024-06-19
Enamine
EN300-235094-0.25g
[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
1351630-50-6 95%
0.25g
$708.0 2024-06-19
Fluorochem
495659-250mg
{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride
1351630-50-6 95.0%
250mg
£612.00 2023-04-18
Enamine
EN300-235094-0.05g
[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
1351630-50-6 95%
0.05g
$647.0 2024-06-19
Enamine
EN300-235094-10g
[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
1351630-50-6
10g
$3315.0 2023-09-15

1-[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride 関連文献

1-[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochlorideに関する追加情報

Comprehensive Overview of 1-[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride (CAS No. 1351630-50-6)

The compound 1-[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride (CAS No. 1351630-50-6) is a chemically synthesized derivative featuring a 1,2,4-triazole core structure. This molecule has garnered significant attention in pharmaceutical and biochemical research due to its potential applications in drug discovery and development. The presence of a fluorophenyl group enhances its binding affinity to biological targets, making it a valuable scaffold for designing novel therapeutic agents. Researchers are particularly interested in its role as a precursor or intermediate in the synthesis of more complex bioactive molecules.

In recent years, the demand for triazole-based compounds has surged, driven by their versatility in medicinal chemistry. The 1,2,4-triazole moiety is known for its stability and ability to participate in hydrogen bonding, which is crucial for interactions with enzymes and receptors. The fluorine substitution in the 4-fluorophenyl group further improves the compound's metabolic stability and bioavailability, addressing key challenges in modern drug design. These attributes align with current trends in precision medicine and targeted therapies, where researchers seek molecules with optimized pharmacokinetic profiles.

The dihydrochloride salt form of this compound, 1-[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride, enhances its solubility in aqueous solutions, facilitating its use in biological assays and formulation studies. This property is critical for high-throughput screening (HTS) campaigns, where solubility issues often hinder the evaluation of potential drug candidates. As the pharmaceutical industry shifts toward fragment-based drug discovery (FBDD), such optimized intermediates play a pivotal role in accelerating the identification of lead compounds.

From a synthetic chemistry perspective, the preparation of CAS No. 1351630-50-6 involves multi-step organic reactions, including cyclization and functional group transformations. The 1,2,4-triazole ring is typically constructed via condensation reactions, while the 4-fluorophenyl group is introduced through palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. These methodologies are well-documented in peer-reviewed literature, reflecting the compound's relevance in academic and industrial research.

Beyond its pharmaceutical applications, 1-[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride is also explored in material science. Its aromatic and heterocyclic structure contributes to the development of organic semiconductors and liquid crystals. The fluorine atom's electron-withdrawing properties can modulate electronic characteristics, making it suitable for optoelectronic devices. This dual utility underscores the compound's interdisciplinary significance.

In the context of AI-driven drug discovery, computational models frequently utilize such compounds as training datasets for predicting bioactivity and toxicity. The structural features of CAS No. 1351630-50-6, including its triazole core and fluorophenyl substituent, are often queried in chemical databases to identify analogs with improved properties. This aligns with the growing emphasis on cheminformatics and machine learning in modern research workflows.

Quality control and analytical characterization of 1-[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride are paramount for ensuring reproducibility in research. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are employed to verify purity and structural integrity. These protocols are essential for compliance with regulatory standards in preclinical studies.

Given the rising interest in small-molecule therapeutics, this compound's potential extends to areas like neurodegenerative disease research and oncology. Its modifiable structure allows for derivatization to enhance selectivity toward specific biological pathways. For instance, the methanamine group can be functionalized to improve blood-brain barrier penetration, a critical factor in central nervous system (CNS) drug development.

Environmental and safety assessments of CAS No. 1351630-50-6 indicate that it is handled under standard laboratory conditions with appropriate precautions. While not classified as hazardous, researchers adhere to Good Laboratory Practices (GLP) to mitigate risks associated with chemical handling. This aligns with global initiatives promoting green chemistry and sustainable research methodologies.

In summary, 1-[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride represents a versatile building block in drug discovery and material science. Its structural features, including the 1,2,4-triazole ring and 4-fluorophenyl group, contribute to its broad applicability. As scientific inquiry continues to evolve, this compound is poised to remain a focal point in interdisciplinary research, bridging gaps between chemistry, biology, and technology.

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